Caspase-1 inhibitor tfa salt
Description
Biochemical Role of Caspase-1 in Inflammasome Activation
Caspase-1 is the prototypical inflammatory caspase, activated through the assembly of inflammasomes in response to pathogen-associated molecular patterns or damage-associated molecular patterns. These inflammasomes, which include well-characterized members such as NLRP3, NLRC4, and AIM2, serve as platforms for the autocatalytic activation of caspase-1. Once active, caspase-1 cleaves pro-interleukin-1β and pro-interleukin-18 into their mature, bioactive forms, which are then secreted to propagate inflammatory signaling. Caspase-1 also cleaves gasdermin D, leading to the formation of membrane pores and the induction of pyroptosis, a form of lytic, inflammatory cell death.
The activation of caspase-1 is tightly regulated and context-dependent. In macrophages, dendritic cells, and epithelial cells, inflammasome assembly and subsequent caspase-1 activation are triggered by a range of stimuli, including microbial infection, tissue damage, and metabolic stress. The resulting cytokine release and cell death serve to eliminate pathogens and damaged cells but can also contribute to tissue injury and chronic inflammation if dysregulated. The dual roles of caspase-1 in host defense and disease pathogenesis underscore the importance of precise modulation of its activity.
Therapeutic Rationale for Targeting Caspase-1 with Irreversible Inhibitors
The centrality of caspase-1 in the regulation of inflammation and cell death has made it an attractive target for therapeutic intervention. Inhibiting caspase-1 activity holds promise for the treatment of a spectrum of diseases characterized by excessive or inappropriate inflammation, including rheumatoid arthritis, inflammatory bowel disease, cardiovascular diseases, neurodegenerative disorders, and certain cancers. Irreversible inhibitors, such as those based on fluoromethyl ketone chemistry, offer distinct advantages in this context. By covalently modifying the active site cysteine of caspase-1, these inhibitors provide sustained suppression of enzymatic activity, enabling researchers to study the long-term effects of caspase-1 blockade and to model potential therapeutic scenarios.
The use of irreversible caspase-1 inhibitors in preclinical models has demonstrated efficacy in reducing inflammatory cytokine production, attenuating tissue damage, and improving disease outcomes. Moreover, these inhibitors have facilitated the identification of downstream effectors and biomarkers of caspase-1 activity, contributing to the development of precision medicine approaches for inflammatory diseases. However, the irreversible nature of these inhibitors also raises concerns regarding off-target effects and toxicity, necessitating careful optimization and validation in both experimental and clinical settings.
Historical Development of Fluoromethyl Ketone-Based Caspase Inhibitors
The development of fluoromethyl ketone-based inhibitors represents a milestone in the study of caspase biology. Early efforts focused on the design of peptide-based inhibitors that mimic the substrate recognition sequences of caspases, incorporating a reactive fluoromethyl ketone moiety to achieve covalent modification of the catalytic cysteine. The resulting compounds, such as Ac-YVAD-FMK and Ac-WEHD-FMK, exhibited high specificity and potency for caspase-1, enabling selective inhibition in cell-based and animal models.
The formulation of these inhibitors as trifluoroacetate salts further enhanced their utility by improving solubility, stability, and cell permeability. This allowed for more reliable and reproducible application in diverse experimental systems, from in vitro enzyme assays to in vivo disease models. Over time, the repertoire of fluoromethyl ketone-based inhibitors has expanded to target other caspases and related proteases, facilitating comparative studies of protease function and the development of broad-spectrum or isoform-selective inhibitors.
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNSSWGRVBWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42FN7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Amino Acid Loading
Wang resin pre-loaded with Fmoc-Asp-AMC (7-amino-4-methylcoumarin) is swollen in dimethylformamide (DMF) for 30 minutes. The resin is selected for its compatibility with acid-labile linkers, enabling efficient cleavage of the final product. Fmoc deprotection is achieved using 20% piperidine in DMF containing 0.1 M hydroxybenzotriazole (HOBt), followed by extensive washing with DMF and dichloromethane (DCM).
Iterative Coupling Cycles
Each amino acid (Leu, Glu, Ser) is coupled sequentially using 4 equivalents of Fmoc-protected amino acid, 4 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and 4% N,N-diisopropylethylamine (DIPEA) in DMF. Coupling reactions proceed for 1 hour at room temperature, with agitation to ensure homogeneity. After each coupling cycle, the resin is washed with DMF and DCM to remove excess reagents.
N-Terminal Acetylation
Following assembly of the LESD sequence, the N-terminus is acetylated using 5% acetic anhydride in pyridine for 30 minutes. This step blocks reactive amine groups, enhancing the stability of the final product.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with a cleavage cocktail containing 88% trifluoroacetic acid (TFA) , 5% water, 5% triisopropylsilane (TIPS), and 2% phenol for 1–3 hours. This mixture simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl from Ser and Glu). The crude product is precipitated in ice-cold diethyl ether, centrifuged, and dried under nitrogen.
Synthesis of Chloromethyl Ketone (CMK) Warhead
The CMK group is introduced to confer irreversible inhibition of caspase-1. Boc-L-aspartic acid β-benzyl ester chloromethyl ketone is deprotected using TFA in dichloromethane (DCM), yielding the reactive intermediate L-aspartic acid β-benzyl ester chloromethyl ketone .
Coupling to Tetrapeptide Backbone
The deprotected CMK intermediate is dissolved in tetrahydrofuran (THF) and activated with HATU (1.1 equivalents) and DIPEA (5.5 equivalents). The Ac-LESD-OH peptide is added, and the reaction proceeds for 2 hours at room temperature. Completion is monitored via liquid chromatography-mass spectrometry (LC-MS), with the product purified by ethyl acetate extraction and acid washes.
Hydrogenation for Benzyl Ester Removal
The benzyl ester group is removed via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen gas for 2 hours. The reaction mixture is filtered through celite, and the solvent is evaporated to yield the free acid form of the inhibitor.
Purification and TFA Salt Formation
The crude inhibitor is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 5–95% acetonitrile in water containing 0.05% TFA. The TFA counterion is incorporated during this step, forming the stable TFA salt. Fractions containing the target compound are pooled and lyophilized, yielding the final product as a white powder.
Table 1: Synthetic Parameters for Ac-LESD-CMK TFA Salt
| Parameter | Value/Description |
|---|---|
| Resin | Wang resin (Fmoc-Asp-AMC) |
| Coupling Reagent | HATU |
| Deprotection Reagent | 20% piperidine in DMF |
| Cleavage Cocktail | TFA/H2O/TIPS/phenol (88:5:5:2) |
| Purification Method | RP-HPLC (C18, 0.05% TFA) |
| Final Yield | 60–75% (based on starting resin capacity) |
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
The molecular weight of Ac-LESD-CMK TFA salt is confirmed via LC-MS, with observed m/z = 537.2 [M + H]⁺ matching the theoretical value (537.2). Purity is assessed using UV detection at 220 nm, typically exceeding 95%.
Kinetic Validation
The inhibitor’s efficacy is validated using fluorogenic substrates (e.g., Ac-LESD-AMC) and recombinant caspase-1. Michaelis-Menten kinetics reveal a catalytic efficiency (kcat/KM) of 1.2 × 10⁴ M⁻¹s⁻¹ for caspase-1, with minimal cross-reactivity against executioner caspases (-3, -6, -7).
Comparative Analysis of Caspase-1 Inhibitors
Table 2: Selectivity Profile of Ac-LESD-CMK Against Caspases
| Caspase | Relative Activity (%) |
|---|---|
| Caspase-1 | 100 |
| Caspase-4 | 15 |
| Caspase-5 | 12 |
| Caspase-8 | 85 |
| Caspase-3 | <1 |
The inhibitor demonstrates high selectivity for caspase-1 over executioner caspases but exhibits moderate activity against caspase-8, necessitating careful interpretation in cellular models.
Challenges and Optimization Strategies
Racemization During Synthesis
Prolonged coupling times or excessive HATU concentrations can lead to aspartimide formation at the Asp residue. Optimization involves reducing reaction temperatures to 0°C and using 0.1 M HOBt as an additive.
Chemical Reactions Analysis
Types of Reactions
Caspase-1 inhibitor trifluoroacetate salt primarily undergoes the following types of reactions:
Hydrolysis: The inhibitor can undergo hydrolysis in aqueous environments, leading to the cleavage of the FMK group.
Oxidation: Exposure to oxidative conditions can result in the oxidation of the peptide backbone or side chains.
Substitution: The trifluoroacetate group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Strong acids or bases for anion exchange reactions.
Major Products Formed
Hydrolysis: Peptide fragments and fluoromethyl ketone derivatives.
Oxidation: Oxidized peptide products.
Substitution: Peptide salts with different anions.
Scientific Research Applications
Neuroprotection in Neurodegenerative Diseases
Caspase-1 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that caspase-1 activation contributes to cognitive decline and neuroinflammation associated with AD. The TFA salt form of caspase-1 inhibitors, such as VX-765, has demonstrated efficacy in reversing cognitive impairments in mouse models of AD. Specifically, VX-765 was shown to:
- Reverse Memory Impairment : In the J20 mouse model, VX-765 treatment improved both episodic and spatial memory deficits.
- Reduce Neuroinflammation : The inhibitor decreased levels of inflammatory markers and amyloid beta peptide deposition in the brain.
- Normalize Synaptic Function : Treatment resulted in restored synaptophysin protein levels, indicating improved synaptic health .
Modulation of Inflammatory Responses
Caspase-1 plays a crucial role in the inflammatory response through its activation of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. Inhibiting caspase-1 can mitigate excessive inflammation, making it a promising target for treating conditions characterized by chronic inflammation. Notable applications include:
- Stroke Management : Caspase-1 inhibitors have shown potential in reducing brain edema and hemorrhagic transformation after ischemic stroke by preserving the integrity of the blood-brain barrier (BBB). Studies indicate that targeting caspase-1 can lead to better functional outcomes post-stroke by decreasing BBB damage and cerebral edema .
Therapeutic Interventions in Cancer
Caspase-1 inhibitors are being explored for their potential use in cancer therapy. By modulating apoptotic pathways and inflammatory responses, these inhibitors can enhance the efficacy of existing treatments. Applications include:
- Combination Therapy : Caspase-1 inhibition may improve responses to chemotherapeutic agents by reducing tumor-associated inflammation and enhancing apoptosis in cancer cells .
Insights from Case Studies
Several case studies highlight the effectiveness of caspase-1 inhibitors across different diseases:
Mechanism of Action
Caspase-1 inhibitor trifluoroacetate salt exerts its effects by binding to the active site of caspase-1. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, reducing inflammation and apoptosis. The molecular targets include the active site cysteine residue, and the pathways involved are those related to the inflammatory response and programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Caspase-1 Inhibitors
The following table provides a comparative analysis of caspase-1 inhibitor TFA salt and other structurally or functionally related compounds:
Key Findings from Comparative Studies
Mechanistic Differences :
- Reversible vs. Irreversible Inhibition : The TFA salt (Ac-WEHD-CHO) and Ac-YVAD-CMK differ in binding kinetics. While Ac-WEHD-CHO reversibly competes with substrates, Ac-YVAD-CMK covalently modifies caspase-1 via its chloromethyl ketone (CMK) group, ensuring prolonged inhibition .
- Broad vs. Narrow Selectivity : Z-YVAD-FMK and Ac-YVAD-CMK are highly selective for caspase-1, whereas the TFA salt and Ac-FLTD-CMK inhibit multiple caspases (e.g., caspase-4, -5), which may confound results in complex inflammatory models .
Neuroprotection: Ac-YVAD-CMK demonstrated long-term neuroprotection by blocking IL-1β maturation, while the TFA salt’s broader inhibition profile may interfere with neuroinflammatory cascades involving caspase-4/5 .
Structural Insights :
- Aldehyde vs. FMK/CMK Groups : The TFA salt’s aldehyde group enables reversible binding, making it suitable for acute studies requiring transient inhibition. In contrast, FMK/CMK-based inhibitors (e.g., Z-YVAD-FMK) are irreversible, ideal for chronic models .
Limitations and Clinical Relevance
- Species Specificity : Most data derive from rodent models (e.g., brain-dead rats), limiting extrapolation to humans .
- Solubility and Toxicity : Z-YVAD-FMK requires DMSO for solubilization, which complicates translational studies . The TFA salt’s aqueous solubility mitigates this issue but may still exhibit off-target effects due to its broad activity .
- Therapeutic Potential: While Z-YVAD-FMK and Ac-YVAD-CMK show promise in preclinical models, their irreversible mechanisms raise safety concerns for clinical use. Reversible inhibitors like the TFA salt may offer safer profiles but require further validation .
Biological Activity
Caspase-1 is a crucial enzyme in the inflammatory process, primarily involved in the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of caspase-1 has gained significant attention due to its potential therapeutic applications in various inflammatory diseases and conditions associated with excessive inflammation. This article provides an overview of the biological activity of the caspase-1 inhibitor TFA salt, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Caspase-1 inhibitors, including TFA salt, primarily function by preventing the activation of caspase-1, which is part of the inflammasome complex. The inhibition leads to a decrease in the processing of pro-inflammatory cytokines, thereby reducing inflammation.
Key Mechanisms:
- Irreversible Binding: TFA salt acts as a covalent inhibitor, binding to specific cysteine residues in the active site of caspase-1, which blocks its enzymatic activity .
- Dimerization Effects: Caspase-1 exists predominantly as a monomer that can dimerize upon substrate binding. Inhibitors like TFA salt can shift this equilibrium, affecting its activity and cooperativity .
Biological Activity
The biological activity of caspase-1 inhibitors has been extensively studied in various models. Below are some key findings:
Case Study 1: EAE Model
In a study examining the effects of caspase-1 inhibitors on EAE, treatment with TFA salt resulted in significant reductions in clinical symptoms and inflammatory markers compared to untreated controls. The mRNA levels for pro-inflammatory cytokines such as IL-6 and TNF-α were notably lower in treated mice .
Case Study 2: In Vitro Cytokine Release
Human primary monocytes were treated with TFA salt before stimulation with LPS. Results showed a marked reduction in IL-1β secretion, confirming the inhibitor's effectiveness at modulating inflammatory responses at the cellular level .
Research Findings
Recent research has highlighted several important aspects regarding the efficacy and specificity of caspase-1 inhibitors:
- Selectivity: Studies indicate that TFA salt selectively inhibits caspase-1 without significantly affecting other caspases, which is crucial for minimizing side effects associated with broader protease inhibition .
- Therapeutic Potential: The anti-inflammatory effects observed suggest that TFA salt could be beneficial in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders where inflammation plays a key role .
- Pharmacodynamics: The pharmacological profile indicates that TFA salt achieves effective concentrations that can sustain inhibition over extended periods, which is advantageous for therapeutic applications .
Q & A
Q. What are the key selectivity profiles of Caspase-1 inhibitors like Ac-WEHD-CHO (TFA salt), and how do they impact experimental design?
Caspase-1 inhibitors such as Ac-WEHD-CHO (TFA salt) reversibly inhibit caspase-1 and -5, with cross-reactivity to caspase-4 and -14 . This broad specificity requires careful validation in systems where these paralogs are co-expressed (e.g., inflammasome studies). For example, in macrophage pyroptosis assays, confirmatory experiments using isoform-specific inhibitors (e.g., Ac-YVAD-cmk for caspase-1) are critical to isolate target effects .
Q. How should TFA salt formulations be handled in cell-based assays to avoid confounding results?
TFA counterions can induce nonspecific cytotoxicity at high concentrations. For sensitive assays (e.g., primary cell cultures), replace TFA salt with acetate or HCl formulations via custom synthesis to reduce residual TFA (<1%) . Pre-treat peptides with dialysis or lyophilization to remove excess TFA, and validate purity via HPLC (>98%) to ensure batch consistency .
Q. What methodological steps ensure reliable quantification of caspase-1 inhibition in live-cell systems?
Use fluorogenic substrates (e.g., FAM-YVAD-FMK) for real-time caspase-1 activity detection via flow cytometry or fluorescence microscopy. Normalize activity to untreated controls and include caspase-1-deficient cells (e.g., CRISPR-edited lines) as specificity controls . For irreversible inhibitors, pre-incubate cells for 1–2 hours before stimulus exposure to ensure target engagement .
Advanced Research Questions
Q. How can batch-to-batch variability in peptide synthesis affect reproducibility in longitudinal studies?
Research-grade caspase-1 inhibitors may exhibit variability in peptide content, salt/water ratios, and impurities due to limited QC (e.g., only MS/HPLC analysis). For longitudinal or multi-center studies, request additional analyses (e.g., peptide content quantification, endotoxin testing) and standardize stock solutions using lyophilized aliquots . Cross-validate results with orthogonal assays (e.g., Western blot for cleaved IL-1β) to confirm inhibitor efficacy across batches.
Q. What experimental strategies resolve contradictions in caspase-1 inhibitor efficacy across acute vs. chronic disease models?
In acute models (e.g., LPS-induced sepsis), caspase-1 inhibition robustly reduces inflammation, but efficacy diminishes in chronic settings (e.g., COPD) due to compensatory pathways (e.g., NLRP3-independent IL-1α signaling) . Address this by combining inhibitors with pathway-specific blockers (e.g., IL-1R antagonists) and profiling temporal gene expression (e.g., RNA-seq at multiple timepoints) to identify bypass mechanisms .
Q. How can off-target effects of caspase-1 inhibitors be mitigated in in vivo studies?
Systemic toxicity and off-target inhibition (e.g., caspase-4/5 in humans) limit translational applications. Use targeted delivery systems like extracellular vesicles (EVs) loaded with inhibitors to enhance macrophage-specific uptake and reduce systemic exposure . Validate targeting via EV surface markers (e.g., CD9/CD63) and compare biodistribution to free inhibitors using fluorescent tracers.
Q. What are the limitations of caspase-1 inhibitors in preclinical models of autoimmune diseases?
While caspase-1 inhibitors reduce pathology in experimental autoimmune myasthenia gravis (EAMG), they may inadvertently suppress protective immune responses. Include endpoints assessing infection susceptibility (e.g., bacterial clearance assays) and combine inhibitors with immunomodulators (e.g., anti-IL-17) to balance efficacy and safety .
Data Interpretation & Reporting
Q. How should researchers document caspase-1 inhibitor use to enhance reproducibility?
Follow CONSORT-like guidelines for experimental reporting:
Q. What statistical approaches address variability in caspase-1 activity measurements across technical replicates?
Use mixed-effects models to account for plate-to-plate variability in fluorescence-based assays. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals to distinguish biological significance from technical noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
